![molecular formula C10H23NO3 B12583144 N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine CAS No. 602261-73-4](/img/structure/B12583144.png)
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine is a chemical compound with the molecular formula C7H17NO3. . This compound is characterized by its clear, colorless to light yellow liquid form and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine typically involves the reaction of ethylamine with tri(ethylene glycol) methyl ether. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as water, DMSO, DMF, or DCM, and the reaction is typically performed at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and the product is often purified using techniques such as ultrafiltration or size exclusion chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted compounds .
Applications De Recherche Scientifique
N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in the synthesis of biologically active compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine include:
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: A compound with similar ethoxy groups but different substitution patterns.
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: A compound with azido groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
602261-73-4 |
|---|---|
Formule moléculaire |
C10H23NO3 |
Poids moléculaire |
205.29 g/mol |
Nom IUPAC |
N-ethyl-N-[2-(2-methoxyethoxy)ethoxymethyl]ethanamine |
InChI |
InChI=1S/C10H23NO3/c1-4-11(5-2)10-14-9-8-13-7-6-12-3/h4-10H2,1-3H3 |
Clé InChI |
LGIBSIGZLQUJHA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)COCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12583064.png)
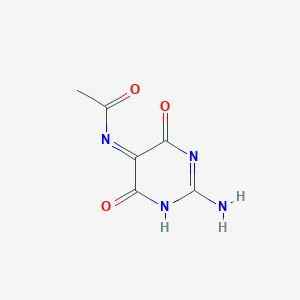
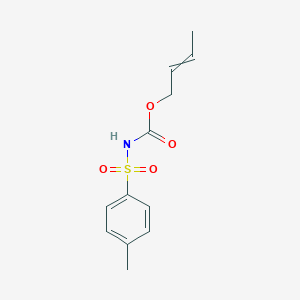
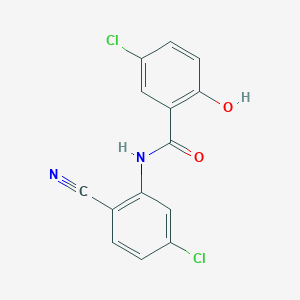
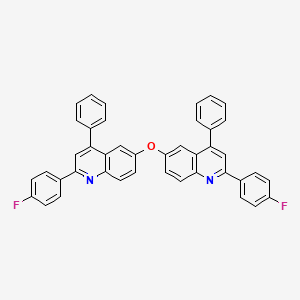
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
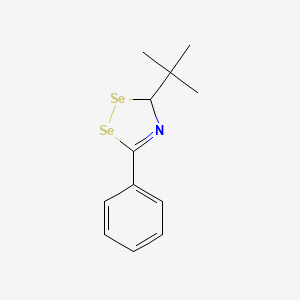
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)

![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
